![molecular formula C14H12F3N5O B2442415 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034277-51-3](/img/structure/B2442415.png)
1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It was identified from a structure-based virtual screen made on IDO1 active site . The compound has been shown to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .
Synthesis Analysis
The synthesis of similar compounds involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . After a series of reactions and adjustments, the final product is obtained .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring . This ring acts as the heme-binding scaffold . The trifluoromethyl group is a functional group that has the formula -CF3 .
Chemical Reactions Analysis
The compound is a result of a series of chemical reactions . It involves the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, and trifluoroacetic anhydride . The reactions involve pH adjustments, heating, and removal of impurities .
Aplicaciones Científicas De Investigación
Cardiovascular Research
Research on cardiovascular agents includes the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, showing promising potential in coronary vasodilating and antihypertensive activities. This indicates the compound's relevance in developing cardiovascular drugs (Sato et al., 1980).
Synthetic Chemistry
A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed, highlighting the compound's utility in synthetic organic chemistry (Zheng et al., 2014).
Antitumor and Antimicrobial Activities
Enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities. This suggests the compound's potential in the development of new therapeutic agents (Riyadh, 2011).
General Synthesis Techniques
General synthesis of [1,2,4]Triazolo[1,5‐a]pyridines has been achieved from 2-aminopyridines, showing versatility in chemical synthesis methods and potential applications in medicinal chemistry (Huntsman & Balsells, 2005).
Antimicrobial Activity
Compounds synthesized from 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one have shown promising antimicrobial activities, suggesting their potential use in combating microbial infections (Farghaly, 2008).
Propiedades
IUPAC Name |
1-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-21-5-2-3-10(21)13(23)18-8-12-20-19-11-7-9(14(15,16)17)4-6-22(11)12/h2-7H,8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQMEXZPRSISFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

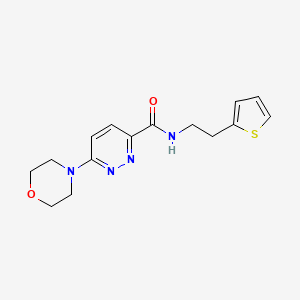
![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)
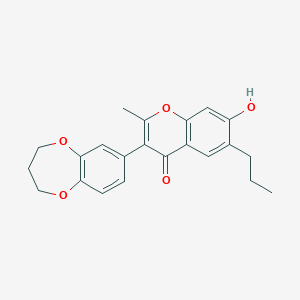
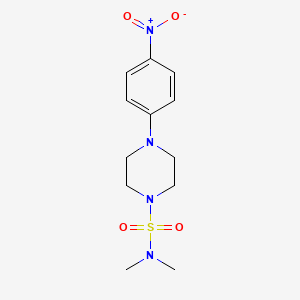
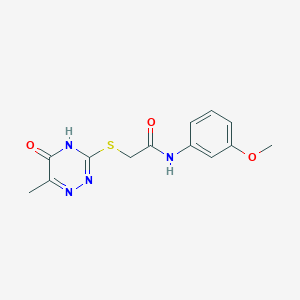
![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)
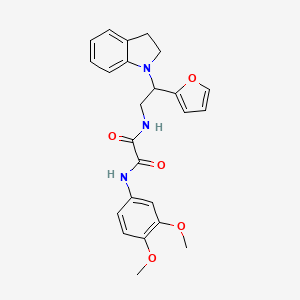
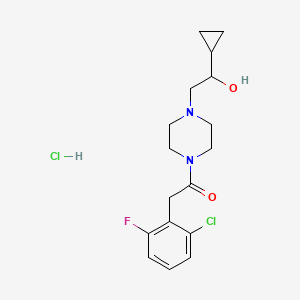
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)
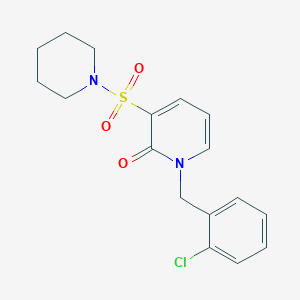
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)
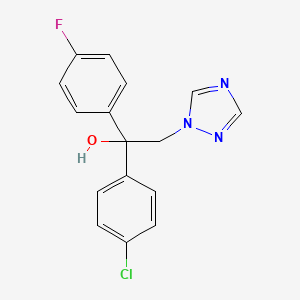
![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)